molecular formula C16H20ClNO4 B13852782 Norcocaine-d3 Hydrochloride

Norcocaine-d3 Hydrochloride

Cat. No.: B13852782
M. Wt: 328.80 g/mol
InChI Key: RIPPXFWUYXTRNJ-OGWVNHEBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Norcocaine-d3 Hydrochloride is typically synthesized from cocaine. The synthesis involves the demethylation of cocaine to produce norcocaine, which is then labeled with deuterium to form Norcocaine-d3. The final step involves converting Norcocaine-d3 to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to certify the compound as a reference material .

Chemical Reactions Analysis

Types of Reactions

Norcocaine-d3 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of Norcocaine-d3, and various substituted analogs .

Scientific Research Applications

Norcocaine-d3 Hydrochloride has several scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for the detection and quantification of cocaine and its metabolites.

    Biology: Employed in studies investigating the metabolic pathways of cocaine.

    Medicine: Utilized in clinical toxicology to monitor cocaine use and its effects.

    Industry: Applied in forensic analysis to detect cocaine in biological samples.

Mechanism of Action

Norcocaine-d3 Hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine. This inhibition halts the propagation of electrical impulses, leading to its local anesthetic properties. Additionally, it impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. This results in an excess of dopamine available for postsynaptic activation, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Cocaine: The parent compound from which Norcocaine-d3 is derived.

    Benzoylecgonine: Another major metabolite of cocaine.

    Ecgonine Methyl Ester: A primary metabolite of cocaine.

    Cocaethylene: Formed when cocaine is consumed with alcohol.

Uniqueness

Norcocaine-d3 Hydrochloride is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise quantification and detection in various biological matrices, distinguishing it from other cocaine metabolites .

Properties

Molecular Formula

C16H20ClNO4

Molecular Weight

328.80 g/mol

IUPAC Name

trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1/i1D3;

InChI Key

RIPPXFWUYXTRNJ-OGWVNHEBSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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